5-Iodo-N-isopropyl-2-methylbenzamide
Description
Properties
IUPAC Name |
5-iodo-2-methyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-7(2)13-11(14)10-6-9(12)5-4-8(10)3/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIOFAPSYVCMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-N-isopropyl-2-methylbenzamide typically involves the iodination of N-isopropyl-2-methylbenzamide. A common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an organic solvent like acetonitrile. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of 5-Iodo-N-isopropyl-2-methylbenzamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-N-isopropyl-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to a hydrogen atom, yielding N-isopropyl-2-methylbenzamide.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like Oxone® (potassium peroxymonosulfate) or m-chloroperoxybenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are used in polar solvents like ethanol or water.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of N-isopropyl-2-methylbenzamide.
Substitution: Formation of hydroxyl or amino derivatives of N-isopropyl-2-methylbenzamide.
Scientific Research Applications
Chemistry: 5-Iodo-N-isopropyl-2-methylbenzamide is used as a catalyst in organic synthesis, particularly in oxidation reactions. Its high reactivity and selectivity make it an efficient catalyst for converting alcohols to carbonyl compounds .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It is being investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: In the industrial sector, 5-Iodo-N-isopropyl-2-methylbenzamide is used in the production of fine chemicals and pharmaceuticals. Its role as a catalyst in environmentally benign oxidation processes is particularly valuable .
Mechanism of Action
The mechanism of action of 5-Iodo-N-isopropyl-2-methylbenzamide in oxidation reactions involves the formation of a hypervalent iodine species. This species acts as an oxidizing agent, facilitating the transfer of oxygen to the substrate. The molecular targets include alcohols, which are oxidized to carbonyl compounds through a series of electron transfer steps.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The structural analogs of 5-iodo-N-isopropyl-2-methylbenzamide include compounds such as 2-iodo-N-isopropyl-5-methoxybenzamide (highlighted in the provided evidence). Key differences between these compounds are summarized below:
| Feature | 5-Iodo-N-isopropyl-2-methylbenzamide | 2-Iodo-N-isopropyl-5-methoxybenzamide |
|---|---|---|
| Iodine Position | 5-position | 2-position |
| Substituent at 2-Position | Methyl group | None (iodine at 2-position) |
| Substituent at 5-Position | Iodine | Methoxy group |
| Amide Group | N-isopropyl | N-isopropyl |
Reactivity and Catalytic Performance
In contrast, 2-iodo-N-isopropyl-5-methoxybenzamide places iodine ortho to the amide, which may lead to steric hindrance or altered electronic interactions. Methoxy groups (as in the analog) are electron-donating, which could reduce the electrophilicity of the iodine center compared to the methyl group in the target compound.
This contrasts with the 2-iodo analog, where the iodine atom itself may occupy space but lacks additional substituents.
Catalytic Efficiency :
- While direct data on 5-iodo-N-isopropyl-2-methylbenzamide is absent, studies on 2-iodo-N-isopropyl-5-methoxybenzamide demonstrate its utility in oxidizing alcohols to ketones with high yields (e.g., 85–92% efficiency in specific substrates). The target compound’s iodine placement and methyl group may favor different reaction pathways, such as C–H activation or selective oxidations, but experimental validation is required.
Environmental and Stability Profiles
- 2-Iodo-N-isopropyl-5-methoxybenzamide is noted for its stability under ambient conditions and low toxicity, making it environmentally benign. The methyl group in the target compound could enhance stability further by reducing susceptibility to oxidative degradation.
Data Table: Comparative Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
